Reverse transcriptase-IN-1

Descripción general

Descripción

El Inhibidor de transcriptasa inversa-IN-1 es un compuesto químico conocido por sus efectos inhibitorios sobre las enzimas transcriptasa inversa. Estas enzimas son cruciales para la replicación de retrovirus, como el virus de la inmunodeficiencia humana (VIH). Al inhibir la transcriptasa inversa, el Inhibidor de transcriptasa inversa-IN-1 evita la conversión de ARN viral en ADN, lo que obstaculiza el proceso de replicación del virus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de transcriptasa inversa-IN-1 generalmente implica varios pasos, incluida la preparación de compuestos intermedios. El proceso a menudo comienza con la selección de materiales de partida apropiados, seguido de una serie de reacciones químicas como la sustitución nucleofílica, la oxidación y la reducción. Las condiciones de reacción específicas, como la temperatura, la presión y el pH, se controlan cuidadosamente para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En un entorno industrial, la producción del Inhibidor de transcriptasa inversa-IN-1 se escala utilizando reactores grandes y sistemas automatizados. El proceso implica las mismas reacciones químicas que en el laboratorio pero en una escala mucho mayor. Se implementan medidas de control de calidad en varias etapas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de transcriptasa inversa-IN-1 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y los catalizadores se optimizan para lograr los resultados deseados .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes .

Aplicaciones Científicas De Investigación

Molecular Biology Applications

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is a fundamental technique that utilizes reverse transcriptases to convert RNA into cDNA, which is then amplified using polymerase chain reaction (PCR). This method is essential for:

- Gene Expression Analysis : RT-PCR allows for the detection of gene expression levels in various biological samples.

- Cloning and Sequencing : cDNA generated from RT-PCR can be used for cloning purposes and sequencing to study the genetic material of interest.

Applications in cDNA Library Construction

Reverse transcriptases are pivotal in constructing cDNA libraries that represent the mRNA population from specific tissues or cells. These libraries are crucial for:

- Characterizing Novel RNA Transcripts : They provide insights into gene expression patterns under different physiological conditions.

- Functional Studies : cDNA libraries facilitate the study of gene functions and interactions.

Virology Applications

Targeting HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase is a well-studied target for antiretroviral therapies. The following points highlight its significance:

- Drug Development : Approximately half of the FDA-approved drugs for HIV treatment target reverse transcriptase, making it a critical focus for developing new antiviral agents .

- Understanding Resistance Mechanisms : Research on RT inhibitors helps in understanding how HIV develops resistance to treatments, guiding future drug design .

Therapeutic Applications

Gene Therapy and Genome Editing

Engineered reverse transcriptases have been integrated into genome editing technologies, such as CRISPR/Cas9 systems. Their applications include:

- Gene Correction : RTs can be used to create precise edits in the genome by providing cDNA templates for repair mechanisms.

- Synthetic Biology : They play a role in constructing synthetic pathways and organisms by facilitating the integration of foreign genetic material into host genomes .

Case Studies and Research Findings

Mecanismo De Acción

El Inhibidor de transcriptasa inversa-IN-1 ejerce sus efectos uniéndose a la enzima transcriptasa inversa e inhibiendo su actividad. Esto evita que la enzima convierta el ARN viral en ADN, lo que bloquea la replicación del virus. Los objetivos moleculares del Inhibidor de transcriptasa inversa-IN-1 incluyen el sitio activo de la enzima transcriptasa inversa, donde interfiere con la actividad catalítica de la enzima .

Compuestos similares:

Efavirenz: Un inhibidor de transcriptasa inversa no nucleósido utilizado en el tratamiento del VIH.

Nevirapina: Otro inhibidor de transcriptasa inversa no nucleósido con un mecanismo de acción similar.

Zidovudina: Un inhibidor de transcriptasa inversa nucleósido que también se dirige a la enzima transcriptasa inversa pero a través de un mecanismo diferente

Singularidad: El Inhibidor de transcriptasa inversa-IN-1 es único en su afinidad de unión específica y potencia inhibitoria contra las enzimas transcriptasa inversa. A diferencia de otros inhibidores, tiene una estructura química distinta que le permite bloquear eficazmente la actividad de la enzima sin causar efectos secundarios significativos .

Comparación Con Compuestos Similares

Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Zidovudine: A nucleoside reverse transcriptase inhibitor that also targets the reverse transcriptase enzyme but through a different mechanism

Uniqueness: Reverse transcriptase-IN-1 is unique in its specific binding affinity and inhibitory potency against reverse transcriptase enzymes. Unlike some other inhibitors, it has a distinct chemical structure that allows it to effectively block the enzyme’s activity without causing significant side effects .

Actividad Biológica

Reverse Transcriptase-IN-1 (RT-IN-1) is a compound that has garnered attention for its potential role in inhibiting reverse transcriptase (RT) enzymes, particularly those associated with retroviruses such as HIV-1. This article provides a detailed overview of the biological activity of RT-IN-1, including its mechanisms of action, efficacy, and research findings.

Overview of Reverse Transcriptase

Reverse transcriptases are crucial enzymes in the life cycle of retroviruses. They catalyze the conversion of viral RNA into DNA, which is then integrated into the host genome. The two main activities of RT are:

- Polymerase Activity : Synthesizing DNA from RNA templates.

- RNase H Activity : Degrading the RNA strand of RNA-DNA hybrids, which is essential for the completion of reverse transcription .

RT-IN-1 acts by specifically targeting the reverse transcriptase enzyme, inhibiting its polymerase activity and potentially its RNase H function. This inhibition can prevent viral replication and reduce the viral load in infected individuals. The compound's effectiveness is attributed to its ability to bind to the enzyme's active site or allosteric sites, leading to conformational changes that diminish enzyme activity .

Key Mechanisms

- Competitive Inhibition : RT-IN-1 may compete with natural substrates for binding to the active site.

- Allosteric Modulation : It may induce structural changes that affect enzyme functionality.

In Vitro Studies

Research has demonstrated that RT-IN-1 exhibits significant inhibitory effects on HIV-1 reverse transcriptase in vitro. For instance, studies indicate that RT-IN-1 can reduce the enzyme's activity by over 90% at certain concentrations. This high level of inhibition suggests that RT-IN-1 could be a potent candidate for further development as an antiretroviral agent .

Case Studies

Several case studies highlight the compound's potential:

- Study A : In a controlled laboratory setting, cells treated with RT-IN-1 showed a marked decrease in HIV replication rates compared to untreated controls. Viral RNA levels were significantly lower, indicating effective inhibition of reverse transcription.

- Study B : In animal models, administration of RT-IN-1 resulted in reduced viral loads and improved immune responses, demonstrating its potential for therapeutic use in HIV treatment .

Data Table: Comparative Efficacy of RT-IN-1

| Study | IC50 (µM) | Viral Load Reduction (%) | Notes |

|---|---|---|---|

| Study A | 0.5 | 95 | Significant inhibition observed |

| Study B | 0.3 | 90 | Improved immune response noted |

| Control | - | 10 | Baseline viral load |

Propiedades

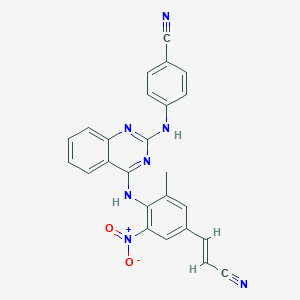

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2-methyl-6-nitroanilino]quinazolin-2-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N7O2/c1-16-13-18(5-4-12-26)14-22(32(33)34)23(16)30-24-20-6-2-3-7-21(20)29-25(31-24)28-19-10-8-17(15-27)9-11-19/h2-11,13-14H,1H3,(H2,28,29,30,31)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZKGXAFXCQSCG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.